3-Bromo-5-nitrotoluene chemical properties
3-Bromo-5-nitrotoluene chemical properties
An In-depth Technical Guide to 3-Bromo-5-nitrotoluene
Abstract
3-Bromo-5-nitrotoluene (CAS No. 52488-28-5) is a halogenated aromatic compound of significant interest in synthetic organic chemistry.[1] Its disubstituted toluene structure, featuring both a bromine atom and a nitro group, provides versatile reactivity, making it a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] This document provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers and professionals in drug development.
Core Chemical Properties
3-Bromo-5-nitrotoluene is a solid at room temperature, typically appearing as a light yellow to beige crystalline powder.[1] It possesses a faint, characteristic odor common to substituted aromatic compounds.[1]
Quantitative Data Summary
The key physicochemical properties of 3-Bromo-5-nitrotoluene are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | 1-Bromo-3-methyl-5-nitrobenzene | [3] |
| CAS Number | 52488-28-5 | [1][4][5][6] |
| EC Number | 257-955-3 | [4][7] |
| Molecular Formula | C₇H₆BrNO₂ | [1][4][6] |
| Physical Properties | ||
| Molecular Weight | 216.03 g/mol | [1][3] |
| Appearance | Yellow to beige crystalline powder | [1] |
| Melting Point | 68-72 °C | [4][8] |
| Boiling Point | 269.5 °C at 760 mmHg | [4][5][8] |
| Density | 1.615 g/cm³ | [4][5] |
| Flash Point | 120 °C | [4][8] |
| Vapor Pressure | 0.012 mmHg at 25°C | [4] |
| Solubility | Sparingly soluble in water (0.2 g/L at 25 °C) | [1] |
| Computational Data | ||
| XLogP3 | 2.8 | [1][4] |
| LogP | 3.18890 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
| Heavy Atom Count | 11 | [1][4] |
| Complexity | 157 | [1][4] |
Synthesis and Reactivity
3-Bromo-5-nitrotoluene is not a naturally occurring compound and must be prepared through laboratory or industrial synthesis.[1] Its chemical structure is key to its utility as a versatile building block.[2] The presence of the electron-withdrawing nitro group and the halogenated bromine atom on the toluene ring allows for a variety of chemical transformations, including nucleophilic and electrophilic aromatic substitutions and coupling reactions.[2]
Synthetic Pathways
The most common methods for synthesizing 3-Bromo-5-nitrotoluene involve aromatic substitution reactions:
-
Nitration of 3-bromotoluene: This is a frequently used method where 3-bromotoluene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.[1]
-
Bromination of 5-nitrotoluene: An alternative route involves the bromination of 5-nitrotoluene, again using a strong acid catalyst.[1]
The choice of pathway often depends on the desired regiochemistry and the availability of starting materials.[1] Industrial production may utilize either batch or continuous flow processes, followed by purification steps like recrystallization to achieve high purity.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the safe and efficient handling and application of 3-Bromo-5-nitrotoluene.
General Synthesis Protocol (Nitration of 3-Bromotoluene)
This protocol is a representative method based on standard electrophilic aromatic substitution principles.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, slowly add 3-bromotoluene to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.
-
Addition of Nitrating Agent: While maintaining the low temperature, add a mixture of concentrated nitric acid and sulfuric acid dropwise to the flask over 30-60 minutes. Vigorous stirring is essential.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-Bromo-5-nitrotoluene as a crystalline solid.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Purity analysis of 3-Bromo-5-nitrotoluene can be performed using a reverse-phase HPLC method.[7]
-
Column: Newcrom R1 or a similar C18 column.[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water.[7]
-
Modifier: Phosphoric acid is typically used. For Mass Spectrometry (MS) compatible applications, it should be replaced with formic acid.[7]
-
Detection: UV detection at an appropriate wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities.[7]
Applications in Drug Development and Research
The primary application of 3-Bromo-5-nitrotoluene is as a key intermediate in the synthesis of more complex molecules.[1] Its utility is particularly notable in the pharmaceutical industry for the creation of active pharmaceutical ingredients (APIs).[1][2] The compound serves as a foundational building block, allowing for the introduction of various functional groups necessary for biological activity.[2] Its use spans from early-stage drug discovery research to the scale-up of manufacturing processes.[2]
Safety and Handling
3-Bromo-5-nitrotoluene is considered a hazardous chemical and must be handled with appropriate safety precautions.[1]
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[8] It can cause skin, eye, and respiratory system irritation.[9][10] Due to the presence of nitroaromatic and brominated functionalities, it should be handled as a potential carcinogen, although specific data is limited.[1]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood.[8] Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.[8][11]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, flames, and incompatible substances such as strong oxidizing agents.[1][8] Keep containers tightly sealed.[1]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water and consult a physician.
-
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-3-methyl-5-nitrobenzene | C7H6BrNO2 | CID 104213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-nitrotoluene|lookchem [lookchem.com]
- 5. 3-BROMO-5-NITROTOLUENE | 52488-28-5 [chemicalbook.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 3-Bromo-5-nitrotoluene | SIELC Technologies [sielc.com]
- 8. 1-Bromo-3-methyl-5-nitrobenzene | CAS#:52488-28-5 | Chemsrc [chemsrc.com]
- 9. 3-Bromo-5-nitrotoluene [oakwoodchemical.com]
- 10. chembk.com [chembk.com]
- 11. file.leyan.com [file.leyan.com]
